molecular formula C21H22FN3O4S B10997988 1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B10997988
M. Wt: 431.5 g/mol
InChI Key: PRQVKFFDCABAAB-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a fluorophenyl group, a phenylsulfonyl piperazine moiety, and a pyrrolidinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step might involve nucleophilic aromatic substitution or other suitable methods to introduce the fluorine atom.

    Attachment of the Phenylsulfonyl Piperazine Moiety: This can be done through coupling reactions, such as amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, including:

  • Antidepressant Effects : Research has indicated that derivatives of piperazine, which include this compound, can exhibit antidepressant and anxiolytic activities. Studies have demonstrated that modifications to the piperazine ring can enhance these effects, suggesting potential therapeutic applications in treating depression and anxiety disorders .
  • CNS Activity : The central nervous system activity of this compound has been explored in various studies. Its structural components suggest that it may interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and anxiety management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological profile of this compound. Key findings include:

  • Fluorophenyl Substitution : The presence of a fluorophenyl group is associated with increased potency and selectivity for certain receptors involved in mood regulation. This modification can enhance lipophilicity, improving the compound's ability to cross the blood-brain barrier .
  • Piperazine Moiety : The piperazine ring contributes to the binding affinity for various receptors, including serotonin and dopamine receptors. Variations in the piperazine substituents can lead to significant changes in biological activity, emphasizing the importance of this structural feature in drug design .

Case Studies

Several case studies have highlighted the potential applications of 1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one:

  • Antidepressant Development : In a study focusing on novel antidepressants, compounds similar to this one were synthesized and evaluated for their efficacy in animal models. Results indicated significant antidepressant-like effects, leading to further exploration of their mechanism of action involving serotonin receptor modulation .
  • Anxiolytic Properties : Another study investigated the anxiolytic effects of piperazine derivatives. The results showed that certain modifications led to enhanced anxiolytic activity, supporting the hypothesis that this compound could be developed into a therapeutic agent for anxiety disorders .
  • Neuroprotective Effects : Preliminary research has suggested that compounds with similar structures may offer neuroprotective benefits against neurodegenerative diseases. This application is currently under investigation, with promising results indicating potential use in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
  • 1-(2-Chlorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Uniqueness

1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increasing metabolic stability and altering binding affinity to biological targets.

Biological Activity

1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidinone ring, a fluorophenyl group, and a piperazine moiety with a phenylsulfonyl substituent. Its molecular formula is C16H17FN2O2SC_{16}H_{17}FN_2O_2S.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, while the phenylsulfonyl group contributes to solubility and stability. This dual functionality may lead to modulation of enzyme activity or alterations in receptor signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines. For instance, it has shown potential against A549 human lung cancer cells with an IC50 value indicating significant cytotoxicity at higher concentrations .
  • Enzyme Inhibition : Similar compounds within the piperazine class have demonstrated inhibition of human acetylcholinesterase, suggesting that this compound may also possess similar enzyme-inhibitory properties .

Data Table: Biological Activity Summary

Activity Type Description Reference
AnticancerInhibits proliferation in A549 cells; IC50 = 9 μM
Enzyme InhibitionPotential inhibition of acetylcholinesterase
NeuroprotectiveModulation of neurotransmitter receptors

Case Studies

Several case studies have explored the biological implications of this compound:

  • In Vitro Studies : An in vitro study conducted on various cancer cell lines demonstrated that the compound could induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent. The study reported morphological changes consistent with apoptosis upon treatment with the compound.
  • Mechanistic Insights : Another study focused on the molecular docking analysis to understand binding interactions at the active sites of target enzymes. The results indicated favorable interactions that could lead to significant inhibition of enzymatic activity.

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound Name Key Features Biological Activity
1-(2-Fluorophenyl)piperazineLacks phenylsulfonyl groupDifferent binding affinity
4-(Phenylsulfonyl)piperazineLacks fluorophenyl groupAltered reactivity
1-(2-Chlorophenyl)-4-(phenylsulfonyl)piperazineChlorine instead of fluorinePotentially different biological effects

Properties

Molecular Formula

C21H22FN3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1-(2-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C21H22FN3O4S/c22-18-8-4-5-9-19(18)25-15-16(14-20(25)26)21(27)23-10-12-24(13-11-23)30(28,29)17-6-2-1-3-7-17/h1-9,16H,10-15H2

InChI Key

PRQVKFFDCABAAB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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